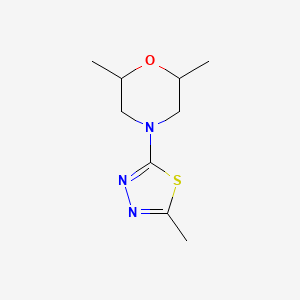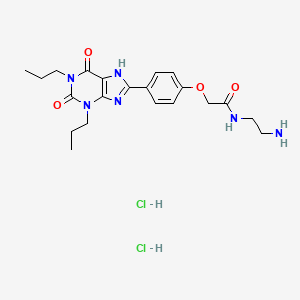![molecular formula C15H19Cl2N3O2 B2803805 3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide CAS No. 1222905-95-4](/img/structure/B2803805.png)
3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 3 and 6, and a carboxamide group at position 2. Additionally, it contains a propyl chain linked to an oxoazepane moiety, which is a seven-membered ring containing a nitrogen atom and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The pyridine ring is chlorinated at positions 3 and 6 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated pyridine is then reacted with an appropriate amine to introduce the carboxamide group at position 2.
Alkylation: The resulting carboxamide is alkylated with a propyl halide to introduce the propyl chain.
Cyclization: Finally, the propyl chain is cyclized with a suitable reagent to form the oxoazepane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxoazepane moiety can be oxidized to form additional functional groups.
Reduction: The ketone group in the oxoazepane ring can be reduced to form an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloropyridine-2-carboxamide: Lacks the oxoazepane moiety.
N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide: Lacks the chlorine substituents on the pyridine ring.
3-chloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide: Contains only one chlorine substituent.
Uniqueness
3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide is unique due to the combination of its structural features, including the dichlorinated pyridine ring, the carboxamide group, and the oxoazepane moiety
Properties
IUPAC Name |
3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-11-6-7-12(17)19-14(11)15(22)18-8-4-10-20-9-3-1-2-5-13(20)21/h6-7H,1-5,8-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJULUNBMAQBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCNC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2803723.png)



![1-(3-cyano-6-methylquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2803731.png)
![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/new.no-structure.jpg)




![N-(2,5-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2803740.png)

![N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2803743.png)
![N-[2-[[1-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2803745.png)
